molecular formula C17H12ClN3O3S B5130281 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No. B5130281
M. Wt: 373.8 g/mol
InChI Key: JGGXGDZLERTUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide have not been extensively studied. However, it has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as mentioned previously. This activity may lead to increased levels of acetylcholine in the brain, which could potentially improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as a candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease. However, one limitation is the lack of extensive studies on its biochemical and physiological effects.

Future Directions

There are several potential future directions for research on 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide. One direction could be to further investigate its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, and to determine its potential as a drug candidate for the treatment of neurological disorders. Another direction could be to explore its potential as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies could be conducted to investigate its toxicity and potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 5-methyl-4-phenyl-2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to yield the final compound.

Scientific Research Applications

5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)13-9-12(18)7-8-14(13)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGXGDZLERTUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.